1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17879804
InChI: InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2
SMILES:
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine

CAS No.:

Cat. No.: VC17879804

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine -

Specification

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C11H14Cl2N2/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15/h1-2,5,10H,3-4,6-7,14H2
Standard InChI Key MXZDRUXYWNYELO-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The core structure of 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine consists of a pyrrolidine ring—a five-membered amine heterocycle—substituted at the nitrogen atom with a 2,4-dichlorobenzyl group. The 2,4-dichlorophenyl moiety introduces steric bulk and electronic effects that influence receptor binding interactions . Key identifiers include:

  • IUPAC Name: 1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine

  • Canonical SMILES: C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl\text{C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl}

  • InChIKey: MXZDRUXYWNYELO-UHFFFAOYSA-N

The compound’s three-dimensional conformation, accessible via PubChem’s interactive 3D model , reveals a chair-like pyrrolidine ring with the dichlorophenyl group positioned equatorially to minimize steric strain.

Physicochemical Properties

Physicochemical parameters critical for drug-likeness include:

PropertyValue
Molecular Weight245.14 g/mol
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors2 (amine, aromatic Cl)
Topological Polar Surface Area24.3 Ų
LogP (Octanol-Water)3.2 (estimated)

These properties suggest moderate lipophilicity, favoring blood-brain barrier permeability, a trait observed in structurally related compounds .

Synthetic Pathways and Modifications

Synthesis of Pyrrolidine Derivatives

While no direct synthesis protocol for 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine is documented, analogous compounds are synthesized via reductive amination or alkylation strategies. For example:

  • Reductive Amination: Reacting 3-aminopyrrolidine with 2,4-dichlorobenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride .

  • N-Alkylation: Treating pyrrolidin-3-amine with 2,4-dichlorobenzyl bromide under basic conditions (e.g., NaHCO₃ in acetonitrile) .

These methods mirror the synthesis of diphenethylamine-based KOP receptor ligands, where substituents are introduced to modulate receptor affinity .

Structural Modifications

Modifications to the parent structure include:

  • N-Substituent Variation: Replacing the dichlorophenyl group with bulkier alkyl chains enhances KOP receptor selectivity .

  • Ring Functionalization: Adding hydroxyl groups at the 3-position of the pyrrolidine ring improves aqueous solubility but reduces CNS penetration .

Comparative Analysis of Pyrrolidine Derivatives

The table below contrasts 1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine with related compounds:

Compound NameMolecular FormulaTarget ReceptorKey Activity
1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amineC11H14Cl2N2\text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}_2KOP/D3RPutative agonist/antagonist
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochlorideC11H13Cl2N2HCl\text{C}_{11}\text{H}_{13}\text{Cl}_2\text{N}_2 \cdot \text{HCl}D3RAntagonist (IC50=4.3nMIC_{50} = 4.3 \, \text{nM})
HS665C20H24Cl2N2O\text{C}_{20}\text{H}_{24}\text{Cl}_2\text{N}_2\text{O}KOPFull agonist (EC50=0.8nMEC_{50} = 0.8 \, \text{nM})

Future Directions and Research Gaps

Mechanistic Studies

  • Receptor Binding Assays: Radioligand displacement studies using 3^3H-diprenorphine to quantify KOP/MOP/DOP affinity .

  • Functional Selectivity: BRET assays to determine G-protein vs. β-arrestin signaling bias .

Therapeutic Applications

  • Pain Management: KOP agonists lack MOP-associated respiratory depression, making them safer analgesics .

  • Substance Use Disorders: D3R antagonists reduce drug-seeking behavior in preclinical models .

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